3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
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Overview
Description
3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a piperidine ring attached to a triazole ring, with a carboxamide group at the piperidine nitrogen. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide with formic acid, followed by oxidation of the thiol group using agents like nitric acid or hydrogen peroxide.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, the triazole derivative can be reacted with piperidine under basic conditions to form the desired product.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine-triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-1,2,4-triazol-3-yl)methanol
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
- 3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
Uniqueness
3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical properties and potential biological activities. The combination of these rings with the carboxamide group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C9H15N5O |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-13-6-11-12-8(13)7-3-2-4-14(5-7)9(10)15/h6-7H,2-5H2,1H3,(H2,10,15) |
InChI Key |
FPSXSSGHSWTGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)C(=O)N |
Origin of Product |
United States |
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